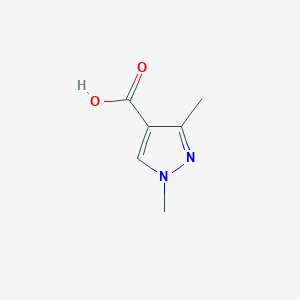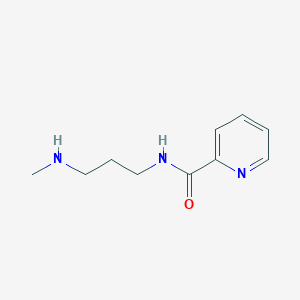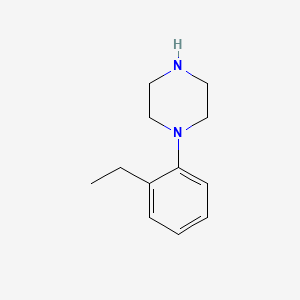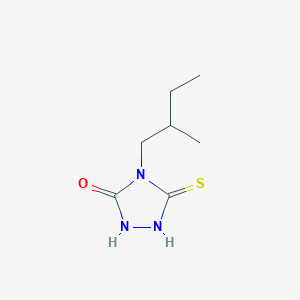
Acide 1,3-diméthyl-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C6H8N2O2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
Applications De Recherche Scientifique
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
Mode of Action
The exact mode of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is currently unknown. It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects . More detailed studies are required to understand the specific interactions of this compound with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Analyse Biochimique
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The interaction between 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and succinate dehydrogenase involves the inhibition of the enzyme’s activity, leading to alterations in metabolic flux . Additionally, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can form hydrogen bonds with proteins, influencing their structural conformation and function .
Cellular Effects
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways by modulating the activity of key signaling molecules. For example, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can inhibit the phosphorylation of certain proteins, thereby affecting downstream signaling events . Furthermore, this compound has been shown to impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active site of enzymes, such as succinate dehydrogenase, through hydrogen bonding and hydrophobic interactions . This binding results in the inhibition of enzyme activity, leading to changes in metabolic pathways. Additionally, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have been shown to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have demonstrated that 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can have sustained effects on cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without adverse effects .
Metabolic Pathways
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways, including the citric acid cycle and amino acid metabolism. This compound interacts with enzymes such as succinate dehydrogenase and pyruvate dehydrogenase, influencing their activity and altering metabolic flux . Additionally, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can affect the levels of key metabolites, including succinate and pyruvate .
Transport and Distribution
Within cells and tissues, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and biochemical activity . The transport and distribution of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid are critical for its function in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is essential for its role in modulating enzyme activity and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through the oxidation of 1,3-dimethyl-1H-pyrazole. One common method involves reacting 1,3-dimethyl-1H-pyrazole with an oxidizing agent such as potassium permanganate in a suitable solvent like ethanol or ether. The reaction mixture is then distilled and purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrazole derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in ethanol or ether.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.
3-Methyl-2-furaldehyde: Another heterocyclic compound with different functional groups.
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid: A related compound with a pyrrole ring instead of a pyrazole ring
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJPBXSARRWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361548 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78703-53-4 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)











